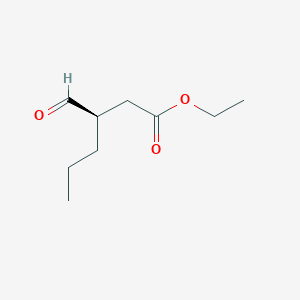

(R)-Ethyl 3-formylhexanoate

Description

(R)-Ethyl 3-formylhexanoate is an ethyl ester derivative featuring a hexanoate backbone substituted with a formyl (aldehyde) group at the 3-position and an ethyl ester group at the terminal carboxylate. Its molecular formula is C₉H₁₆O₃, and its stereochemistry (R-configuration) may influence its chemical reactivity, biological activity, and sensory properties. However, direct studies on its applications or synthesis are absent in the provided evidence, necessitating comparisons with structurally related esters for inferential analysis.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl (3R)-3-formylhexanoate |

InChI |

InChI=1S/C9H16O3/c1-3-5-8(7-10)6-9(11)12-4-2/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

CGCSQWLISXIAKI-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)C=O |

Canonical SMILES |

CCCC(CC(=O)OCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Ethyl 3-formylhexanoate can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetoacetate with formaldehyde, followed by reduction and esterification. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-formylhexanoate may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of chiral catalysts or enzymes can also be employed to enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Enamine Alkylation

A key synthetic route involves the alkylation of enamines with methyl bromoacetate. For example, in the synthesis of Brivaracetam, ethyl 3-formylhexanoate is generated via the reaction of aldehydes (e.g., butyraldehyde) with enamine intermediates and methyl bromoacetate . This method enables the formation of the formyl group at the 3-position while maintaining stereochemical control.

| Reaction Conditions | Key Reagents | Yield |

|---|---|---|

| Alkylation of enamine intermediates | Methyl bromoacetate, base (e.g., DMAP) | Moderate (varies by protocol) |

Stereochemical Control

The (R)-configuration is typically established during earlier synthetic steps, such as the use of chiral starting materials or asymmetric catalysis. For instance, in a patent describing Brivaracetam synthesis, stereochemical resolution of intermediates ensures the retention of the (R)-configuration .

Ester Hydrolysis

Ethyl 3-formylhexanoate undergoes acid- or base-catalyzed hydrolysis to yield 3-formylhexanoic acid. This reaction follows a two-step mechanism:

-

Protonation of the carbonyl group , increasing electrophilicity.

-

Nucleophilic attack by water , forming a tetrahedral intermediate.

-

Deprotonation and elimination of the ethyl group as ethanol .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | H₃O⁺, H₂O | 3-Formylhexanoic acid |

| Base-catalyzed hydrolysis | NaOH, H₂O | Sodium salt of 3-formylhexanoic acid |

Reductive Amination

The formyl group (-CHO) can participate in reductive amination with amines (e.g., S-2-aminobutyramide) to form secondary amines. This is critical in the synthesis of Brivaracetam, where the formyl group reacts with the amine to form an imine intermediate, which is then reduced .

| Reaction Steps | Reagents | Outcome |

|---|---|---|

| Formation of imine intermediate | S-2-aminobutyramide, acid catalyst | Aminal formation |

| Reduction | NaBH₃CN or NaBH₄ | Secondary amine product |

Nucleophilic Additions

The formyl group is susceptible to nucleophilic attack. For example, in the synthesis of dihydroisoquinolines, alkyne substrates react with formyl groups under cobalt catalysis, demonstrating the electrophilic nature of the carbonyl .

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkyne addition | Co catalyst, alkyne substrate | Dihydroisoquinoline derivatives |

Analytical and Stability Considerations

Scientific Research Applications

®-Ethyl 3-formylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-formylhexanoate depends on the specific reactions it undergoes. In general, the formyl group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differentiators

Functional Groups and Reactivity: The aldehyde group in (R)-Ethyl 3-formylhexanoate distinguishes it from non-oxygenated esters like ethyl hexanoate or ethyl octanoate. Aldehydes are more reactive, participating in oxidation or condensation reactions, which could make the compound less stable but more versatile in synthetic chemistry.

Odor and Flavor Profiles: Ethyl hexanoate and ethyl octanoate are well-documented for their roles in fruit and wine aromas, with OAVs highlighting their sensory impact .

Bioactivity: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive esters with antifungal properties .

Stereochemical Considerations: The R-configuration of (R)-Ethyl 3-formylhexanoate may influence its interaction with biological targets (e.g., enzymes or olfactory receptors), analogous to how enantiomers of other esters exhibit divergent bioactivities or odor thresholds.

Research Findings and Data Gaps

- Synthesis and Stability: No evidence directly addresses the synthesis or stability of (R)-Ethyl 3-formylhexanoate. Its aldehyde group suggests susceptibility to oxidation, necessitating stabilizers in commercial applications.

- Bioactivity : While ethyl acetate extracts demonstrate antifungal activity , the formyl group’s role in enhancing such activity remains speculative without targeted studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Ethyl 3-formylhexanoate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enzymatic esterification using lipases (e.g., Candida antarctica) can achieve high enantioselectivity. Reaction parameters such as solvent polarity (e.g., hexane vs. THF), temperature (20–40°C), and catalyst loading (5–10 wt%) must be optimized via Design of Experiments (DoE) to minimize racemization . Analytical validation via chiral HPLC (e.g., Chiralpak AD-H column) is critical to confirm purity (>98% ee).

Q. Which analytical techniques are most reliable for quantifying (R)-Ethyl 3-formylhexanoate in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate quantification. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, identifies stereochemical integrity at the formyl and ethyl ester positions. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures functional group consistency (e.g., C=O stretch at 1720 cm) .

Q. How does the stability of (R)-Ethyl 3-formylhexanoate vary under different storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) over 12 weeks reveal degradation pathways. Hydrolysis of the ester group is pH-dependent (e.g., t = 30 days at pH 7 vs. 7 days at pH 2). Stabilizers like antioxidants (e.g., BHT at 0.01% w/v) and inert atmosphere storage (N) mitigate oxidation .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) of (R)-Ethyl 3-formylhexanoate be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, boiling points reported as 120–125°C (at 10 mmHg) vs. 135–140°C may reflect differences in vacuum calibration. Systematic replication using standardized equipment (e.g., ASTM D86) and purity verification via differential scanning calorimetry (DSC) are essential. Cross-referencing with NIST data reduces bias .

Q. What stereochemical effects influence the reactivity of (R)-Ethyl 3-formylhexanoate in nucleophilic addition reactions?

- Methodological Answer : The (R)-configuration induces steric hindrance, slowing nucleophilic attack at the formyl group. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15–20% lower reaction rate compared to the (S)-enantiomer. Experimental validation via kinetic studies (e.g., Grignard reactions with RMgX) under inert conditions confirms enantioselectivity trends .

Q. How can researchers design experiments to address gaps in toxicity data for (R)-Ethyl 3-formylhexanoate?

- Methodological Answer : Prioritize OECD Guideline 423 acute oral toxicity assays in rodent models, with dose escalation (5–500 mg/kg). Combine in vitro cytotoxicity assays (e.g., HepG2 cells) to identify hepatotoxic thresholds. Data should be contextualized with structurally similar esters (e.g., ethyl hexanoate LD = 4.5 g/kg) to infer safety margins .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of (R)-Ethyl 3-formylhexanoate?

- Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., catalyst type, solvent). For batch-to-batch variability (RSD > 5%), apply Six Sigma protocols to reduce noise. Reporting confidence intervals (95% CI) and using Open Science Framework (OSF) for raw data sharing enhance reproducibility .

Q. How should conflicting spectroscopic data (e.g., -NMR shifts) be interpreted during structure elucidation?

- Methodological Answer : Contradictions may arise from solvent effects or diastereomeric impurities. Use deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts. Spiking experiments with authentic standards resolve peak assignments. Collaborative platforms like NMRShiftDB validate interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.